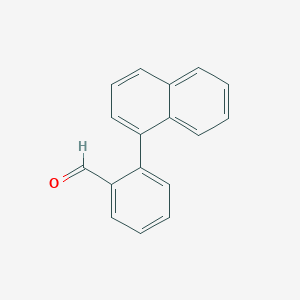

2-(Naphthalen-1-yl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O/c18-12-14-7-2-4-10-16(14)17-11-5-8-13-6-1-3-9-15(13)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJQFERWDGKJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reaction Chemistry and Transformations of 2 Naphthalen 1 Yl Benzaldehyde As a Substrate

Condensation Reactions for Formation of Derived Structures

Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds. For 2-(naphthalen-1-yl)benzaldehyde, these reactions provide a straightforward entry into a diverse range of derivatives, including Schiff bases and chalcones, which are themselves valuable intermediates and pharmacologically relevant scaffolds.

Schiff Base Formation via Imine Condensation

The reaction of an aldehyde or ketone with a primary amine to form an imine, or Schiff base, is a fundamental and widely utilized transformation in organic chemistry. iosrjournals.org This condensation reaction typically proceeds under acid or base catalysis, or through the application of heat, and involves the formation of a carbinolamine intermediate followed by dehydration. ijmcmed.orgijacskros.com The resulting azomethine group (-C=N-) is a key functional group in the synthesis of various heterocyclic compounds and is found in many biologically active molecules. ijmcmed.orgtandfonline.com

The synthesis of Schiff bases from this compound can be achieved by reacting it with a variety of primary amines. The general reaction involves mixing the aldehyde and the amine in a suitable solvent, often with catalytic amounts of acid or base to facilitate the reaction. The equilibrium can be driven towards the product by removing the water formed during the reaction, for instance, by azeotropic distillation. nih.gov

Table 1: Representative Schiff Base Formation from this compound This table presents a representative, generalized protocol for the synthesis of Schiff bases from this compound, as specific examples with this exact substrate are not extensively documented in the provided search results. The conditions are based on common methods for Schiff base formation.

| Amine Reactant | Catalyst/Conditions | Product |

|---|---|---|

| Aniline (B41778) | Acetic acid, Ethanol, Reflux | N-(2-(naphthalen-1-yl)benzylidene)aniline |

| 4-Methoxyaniline | p-Toluenesulfonic acid, Toluene (B28343), Dean-Stark | 4-methoxy-N-(2-(naphthalen-1-yl)benzylidene)aniline |

| 1-Naphthylamine (B1663977) | Methanol, Reflux | N-(2-(naphthalen-1-yl)benzylidene)naphthalen-1-amine |

Claisen-Schmidt Condensation for α,β-Unsaturated Ketones (Chalcones)

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that reacts an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. researchgate.net This reaction is a powerful tool for the synthesis of α,β-unsaturated ketones, commonly known as chalcones. imamu.edu.sa Chalcones are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities. researchgate.net The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a protic solvent like ethanol. d-nb.info

In the context of this compound, the Claisen-Schmidt condensation with various acetophenone (B1666503) derivatives leads to the formation of chalcones bearing the bulky 2-(naphthalen-1-yl)phenyl group. These reactions are generally carried out under basic conditions, and microwave irradiation has been shown to be an effective method for accelerating the reaction and improving yields. nih.gov

Table 2: Synthesis of Chalcones via Claisen-Schmidt Condensation with this compound This table is a representative depiction of the Claisen-Schmidt condensation using this compound, based on general procedures for chalcone (B49325) synthesis. Specific examples with this exact substrate are extrapolated from the literature.

| Ketone Reactant | Catalyst/Conditions | Product |

|---|---|---|

| Acetophenone | NaOH, Ethanol, Stirring at room temperature | 1-phenyl-3-(2-(naphthalen-1-yl)phenyl)prop-2-en-1-one |

| 4'-Methylacetophenone | KOH, Methanol, Ultrasonic irradiation | 1-(p-tolyl)-3-(2-(naphthalen-1-yl)phenyl)prop-2-en-1-one |

| 2-Acetylnaphthalene | NaOH (aq), Microwave irradiation | 1-(naphthalen-2-yl)-3-(2-(naphthalen-1-yl)phenyl)prop-2-en-1-one |

Intramolecular Cyclization and Ring-Forming Reactions

The strategic placement of the naphthalene (B1677914) and benzaldehyde (B42025) moieties in this compound makes it an ideal precursor for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) through intramolecular cyclization reactions. These reactions are pivotal in constructing angularly fused aromatic systems, which are of interest for their unique electronic and photophysical properties.

Cycloisomerization to Polycyclic Aromatic Hydrocarbons (e.g., Benzo[c]phenanthrenes)

A modular and effective approach to the synthesis of benzo[c]phenanthrenes and their derivatives utilizes this compound as a key starting material. nih.gov The synthesis begins with the conversion of the aldehyde to an alkyne through a Corey-Fuchs olefination followed by reaction with n-butyllithium. This yields a 1-(2-ethynylphenyl)naphthalene derivative. The crucial step is the subsequent cycloisomerization of this intermediate, which can be smoothly accomplished using a platinum(II) chloride catalyst in toluene. nih.gov This methodology provides a powerful route to angularly fused PAHs. nih.gov In some cases, gold(III) chloride can also be used as a catalyst for the cyclization. nih.gov

Furthermore, related intramolecular cyclizations, such as the Prins/Friedel–Crafts cyclization of derivatives of this compound, can lead to other complex polycyclic structures. For instance, a 2-(1-vinylnaphthalen-2-yl)acetaldehyde, which can be conceptually derived from this compound, can undergo an intramolecular cyclization to form 4-aryl-1,2,3,4-tetrahydrophenanthren-2-ols.

Table 3: Synthesis of Benzo[c]phenanthrene via Cycloisomerization

| Intermediate | Catalyst/Conditions | Product |

|---|---|---|

| 1-(2-Ethynylphenyl)naphthalene | 5 mol% PtCl₂, Toluene, 80 °C | Benzo[c]phenanthrene |

| 1-(2-Ethynyl-4,5-dimethoxyphenyl)naphthalene | 5 mol% PtCl₂, Toluene, 80 °C | 2,3-Dimethoxybenzo[c]phenanthrene |

Directed C–H Functionalization of Benzaldehyde Derivatives

The direct functionalization of C–H bonds is a rapidly evolving field in organic synthesis that offers a more atom- and step-economical approach to the synthesis of complex molecules. For benzaldehyde derivatives, the development of transient directing groups has enabled a diverse range of ortho-C–H functionalizations. sci-hub.se This strategy involves the in-situ formation of an imine, which then directs a metal catalyst to the ortho C–H bond of the benzaldehyde ring for subsequent functionalization.

Diverse Ortho C–H Functionalizations (e.g., Chlorination, Bromination, Amidation)

The use of transient directing groups has been successfully applied to achieve a variety of ortho-C–H functionalizations of benzaldehydes, including chlorination, bromination, and amidation. sci-hub.se Palladium(II) catalysis is often employed for halogenations, while iridium(III) catalysis is effective for amidation reactions. sci-hub.senih.gov The transient directing group, typically an amino acid or a simple aniline derivative, forms a temporary imine with the benzaldehyde, which facilitates the regioselective C–H activation. sci-hub.se This approach has been shown to be tolerant of a wide range of functional groups. sci-hub.se

For this compound, this methodology would allow for the selective introduction of various functional groups at the position ortho to the formyl group on the phenyl ring.

Table 4: Ortho C–H Functionalization of this compound This table illustrates potential ortho-C–H functionalization reactions of this compound based on established methods for other benzaldehydes.

| Functionalization | Catalyst System | Reagent | Product |

|---|---|---|---|

| Chlorination | Pd(OAc)₂, N-Chlorosuccinimide (NCS) | Transient directing group (e.g., an amino acid) | 2-chloro-6-(naphthalen-1-yl)benzaldehyde |

| Bromination | Pd(OAc)₂, N-Bromosuccinimide (NBS) | Transient directing group (e.g., an amino acid) | 2-bromo-6-(naphthalen-1-yl)benzaldehyde |

| Amidation | [IrCp*Cl₂]₂, AgSbF₆ | Sulfonyl azide, Transient directing group (e.g., 3,5-di(trifluoromethyl)aniline) | 2-amido-6-(naphthalen-1-yl)benzaldehyde derivative |

Ortho C–H Hydroxylation

The direct hydroxylation of an aromatic C–H bond ortho to an existing functional group is a powerful tool in synthetic organic chemistry for the construction of phenols. For benzaldehydes, the formyl group can act as a transient directing group to facilitate this transformation, typically with the aid of a transition metal catalyst.

While the direct ortho C–H hydroxylation of this compound has not been specifically reported in the reviewed literature, general methodologies for this transformation on other benzaldehyde derivatives have been established. A notable method involves a palladium-catalyzed process that utilizes a transient directing group strategy. nih.govacs.org In this approach, the benzaldehyde reacts with an amino acid or a primary amine to form an in-situ imine, which then directs the palladium catalyst to the ortho C–H bond of the benzaldehyde ring.

One such system employs 4-chloroanthranilic acid as the transient directing group, palladium(II) acetate (B1210297) as the catalyst, and 1-fluoro-2,4,6-trimethylpyridinium (B8561614) triflate as a bystanding oxidant. nih.gov This method has been shown to be effective for a range of benzaldehyde substrates, including those with electron-withdrawing and electron-donating groups. The proposed mechanism involves the formation of a palladacycle intermediate, which, upon oxidation to a Pd(IV) species, undergoes reductive elimination to furnish the hydroxylated product.

The applicability of this and similar ortho-hydroxylation methodologies to this compound would be an interesting area for future research, potentially providing a direct route to valuable phenolic compounds.

Table 1: Representative Conditions for Palladium-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes

| Catalyst | Transient Directing Group | Oxidant | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | 4-Chloroanthranilic Acid | 1-Fluoro-2,4,6-trimethylpyridinium triflate | Dichloroethane | 80 | nih.gov |

| Pd(OAc)₂ | 2-Aminoisobutyric Acid | Ac-O₂ | Acetic Acid | 100 | acs.org |

Nucleophilic Addition Reactions

The aldehyde functional group in this compound is a prime site for nucleophilic attack, leading to a variety of important chemical transformations.

The addition of hydrogen cyanide (HCN) across the carbonyl double bond of an aldehyde results in the formation of a cyanohydrin. This reaction is of considerable synthetic utility as the resulting cyanohydrin can be converted into other valuable functional groups, such as α-hydroxy acids and β-amino alcohols.

The formation of a cyanohydrin from this compound would proceed via the nucleophilic attack of a cyanide ion on the carbonyl carbon. The reaction is typically catalyzed by a base, which generates the cyanide nucleophile from a source such as HCN, trimethylsilyl (B98337) cyanide (TMSCN), or acetone (B3395972) cyanohydrin.

While the specific cyanohydrin formation for this compound is not detailed in the surveyed literature, the synthesis of cyanohydrins from structurally similar aromatic aldehydes is well-documented. d-nb.info Enantioselective approaches to cyanohydrin synthesis are of particular importance for the preparation of chiral building blocks. These methods often employ chiral catalysts to control the stereochemical outcome of the cyanide addition. Common strategies include the use of:

Enzymatic Catalysis: Oxynitrilase enzymes, such as (R)-oxynitrilase from almonds (Prunus amygdalus), can catalyze the enantioselective addition of HCN to aldehydes, often with high enantiomeric excess. d-nb.inforesearchgate.net These reactions can be performed in aqueous or organic media.

Chiral Metal Catalysts: Chiral complexes of metals like titanium, aluminum, and lanthanum have been developed to catalyze the asymmetric addition of cyanide sources to aldehydes. organic-chemistry.org

Organocatalysis: Chiral organic molecules, such as cyclic dipeptides and cinchona alkaloids, have also been successfully employed as catalysts for enantioselective cyanohydrin synthesis. oup.com

The application of these enantioselective methods to this compound would be expected to yield chiral cyanohydrins, which could serve as precursors to a range of complex, optically active molecules.

Table 2: Common Catalytic Systems for Enantioselective Cyanohydrin Formation

| Catalyst Type | Example Catalyst | Cyanide Source | Typical Substrates | Reference |

| Enzyme | (R)-Oxynitrilase | HCN, Acetone Cyanohydrin | Aromatic Aldehydes | d-nb.infod-nb.info |

| Chiral Metal Complex | Ti(OiPr)₄ / Chiral Ligand | TMSCN | Aromatic & Aliphatic Aldehydes | organic-chemistry.org |

| Organocatalyst | Quinidine | Acetone Cyanohydrin | Aromatic Aldehydes | oup.com |

Derivatization for Novel Chemical Frameworks

The reactivity of this compound can be harnessed to construct more complex heterocyclic structures, which are often associated with a wide range of biological activities.

Oxadiazole and benzimidazole (B57391) moieties are important pharmacophores in medicinal chemistry. Hybrid molecules incorporating both of these rings are of significant interest. A direct synthesis of an oxadiazole-benzimidazole hybrid from this compound is not a straightforward, single-step process described in the literature. Instead, the synthesis of such hybrids typically involves the coupling of pre-functionalized benzimidazole and oxadiazole precursors.

A plausible, albeit multi-step, pathway starting from a 2-arylbenzaldehyde could be envisioned. The synthesis of 2-aryl-1H-benzimidazoles can be achieved through the condensation of an o-phenylenediamine (B120857) with an aryl aldehyde. In the case of this compound, this would lead to 2-(2-(naphthalen-1-yl)phenyl)-1H-benzimidazole. However, the more common route involves the condensation of o-phenylenediamine with an aromatic carboxylic acid or its derivative.

Once a suitable benzimidazole core is synthesized, it can be further elaborated to incorporate the oxadiazole ring. For instance, a 2-aryl-benzimidazole can be functionalized to introduce a carboxylic acid or ester group, which is then converted to a hydrazide. The subsequent reaction of the hydrazide with a source of the oxadiazole ring, such as carbon disulfide followed by cyclization, or reaction with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride, can yield the desired oxadiazole-benzimidazole hybrid. ekb.egnih.govsioc-journal.cn

While a direct synthetic route from this compound to an oxadiazole-benzimidazole hybrid is not documented, its conversion to a corresponding benzimidazole intermediate, which could then be used in established synthetic sequences, remains a theoretical possibility for accessing these novel chemical frameworks.

Table 3: General Synthetic Approach to Oxadiazole-Benzimidazole Hybrids

| Step | Reactants | Key Reagents | Intermediate/Product | Reference |

| 1 | o-Phenylenediamine, Aromatic Carboxylic Acid | Polyphosphoric Acid | 2-Aryl-1H-benzimidazole | |

| 2 | 2-Aryl-1H-benzimidazole, Ethyl Chloroacetate | K₂CO₃, Acetone | Ethyl 2-(2-aryl-1H-benzimidazol-1-yl)acetate | |

| 3 | Ester from Step 2, Hydrazine (B178648) Hydrate (B1144303) | Ethanol | 2-(2-Aryl-1H-benzimidazol-1-yl)acetohydrazide | ekb.eg |

| 4 | Hydrazide from Step 3, Aromatic Aldehyde | Ethanol | Schiff Base | |

| 5 | Schiff Base from Step 4 | Oxidizing Agent | 1,3,4-Oxadiazole-Benzimidazole Hybrid |

Synthesis and Exploration of Naphthalenyl Benzaldehyde Derived Chemical Structures

Design and Synthesis of Schiff Base Ligands from Naphthalen-1-yl-Benzaldehyde Precursors

Schiff bases, characterized by the azomethine group (-C=N-), are a significant class of organic compounds synthesized from the condensation of primary amines with aldehydes or ketones. core.ac.ukekb.egscirp.org Schiff bases derived from aromatic aldehydes and aromatic amines are particularly stable due to effective conjugation. core.ac.uk The synthesis of Schiff bases from naphthalenyl-benzaldehyde precursors involves the reaction of an appropriate naphthalenyl-benzaldehyde with a primary amine. For instance, Schiff bases have been prepared by the condensation of 1-naphthylamine (B1663977) hydrochloride with benzaldehyde (B42025) or naphthalene-1-carbaldehyde in ethanol. core.ac.uk These reactions are typically carried out in an alcoholic medium, sometimes with an acid catalyst to adjust the pH to a range of 4.5-5. core.ac.uk

The resulting Schiff base ligands, such as those derived from 1-naphthylamine and substituted benzaldehydes, can act as monodentate ligands in the formation of metal complexes. core.ac.ukeurjchem.com For example, Fe(II), Co(II), and Ni(II) complexes have been synthesized using Schiff bases derived from 1-naphthylamine hydrochloride and benzaldehyde or naphthalene-1-carbaldehyde. core.ac.uk The characterization of these Schiff bases and their metal complexes is typically performed using spectroscopic techniques like IR, ¹H NMR, and UV-Vis, as well as elemental analysis. core.ac.ukeurjchem.com The geometry of the resulting metal complexes, such as octahedral for Fe(II) and Ni(II) and tetrahedral for Co(II), is determined based on these spectral studies. core.ac.uk

Synthetic Pathways to Advanced Naphthol and Naphthalen-Derived Products

The synthesis of advanced naphthol and other naphthalene-derived products often utilizes multicomponent reactions, which are efficient processes that combine three or more reactants in a single step. researchgate.net One common strategy for synthesizing 1-amidoalkyl-2-naphthols is the one-pot, three-component Mannich-type reaction involving an aldehyde, 2-naphthol (B1666908), and an amide or nitrile. researchgate.net This reaction is typically catalyzed by a Lewis or Brønsted acid.

The proposed mechanism for the formation of 1-amidoalkyl-2-naphthols involves the in-situ generation of ortho-quinone methides (o-QMs) from the reaction of 2-naphthol with aromatic aldehydes in the presence of an acid catalyst. arabjchem.orgscirp.org These highly reactive intermediates then undergo a nucleophilic conjugate addition with the amide to yield the final 1-amidoalkyl-2-naphthol product. researchgate.netarabjchem.org The presence of electron-withdrawing groups on the benzaldehyde can increase the reaction rate by lowering the energy of the lowest unoccupied molecular orbital (LUMO) of the alkene in the o-QM intermediate. arabjchem.org

A variety of catalysts have been employed to facilitate this transformation, including silica-supported perchloric acid, sulfanilic acid-functionalized silica-coated magnetite nanoparticles, and various ionic liquids. The use of heterogeneous catalysts is advantageous as they can often be easily recovered and reused. For instance, a solid-supported imidazolium-based ionic liquid has been shown to be an efficient and environmentally friendly catalyst for the preparation of 1-amidoalkyl-2-naphthols under solvent-free conditions.

Naphthalene (B1677914) Diimide (NDI) Analogs and their Functionalization

Naphthalene diimides (NDIs) are a class of aromatic compounds known for their electron-accepting properties and are widely used in the development of n-type organic semiconductors. rsc.orgmdpi.com The functionalization of the NDI core can be achieved at various positions, leading to analogs with tailored electronic and photophysical properties. acs.org Core substitution, particularly at the 2, 3, 6, and 7 positions, can significantly alter the properties of the NDI chromophore. acs.org

The synthesis of core-substituted NDIs often starts from halogenated naphthalene dianhydride (NDA). acs.org For example, bromination of NDA can be controlled to produce mono-, bis-, or tetra-brominated products, which can then undergo nucleophilic substitution reactions with various functional groups. researchgate.net This allows for the introduction of aryl, thiophene, cyano, and other groups to the NDI core. acs.org

Functionalization can also occur at the imide positions of the NDI. rsc.org This is typically achieved by reacting the NDA with a primary amine. acs.org For instance, NDI derivatives have been functionalized with stilbene (B7821643) moieties at the imide positions to create donor-acceptor compounds. rsc.org Furthermore, NDIs have been linked to other molecular units, such as flavin, to create multi-electron accepting systems. nih.gov The synthesis of these complex structures often involves microwave-assisted imidation reactions and peptide coupling reactions. acs.org

Generation of Aryne Intermediates from o-Phenylethynylbenzaldehydes

Aryne intermediates are highly reactive species that are valuable in the synthesis of complex aromatic compounds. rsc.orgnih.gov A general method to access 2-naphthyne intermediates involves the benzannulation of ortho-(phenylethynyl)benzaldehydes with halo-silylalkynes. rsc.orgnih.gov This reaction, catalyzed by zinc chloride, produces 2-halo-3-silylnaphthalenes with complete regioselectivity. nih.gov

The resulting 2-halo-3-silylnaphthalenes serve as precursors to 2-naphthyne intermediates. rsc.org Treatment of these precursors with a fluoride (B91410) source, such as in the Kobayashi method, leads to desilylation and dehalogenation, generating the corresponding 2-naphthyne. rsc.orgnih.govnih.gov The formation of the aryne can be confirmed through trapping experiments, for example, with furan (B31954) to form a [2.2.1]oxabicyclic alkene. rsc.orgnih.gov

These generated 2-naphthyne intermediates can then be used in various transformations. For instance, in the presence of a copper catalyst, they can undergo oligomerization or cycloaddition reactions to form ortho-naphthalene oligomers, trinaphthalenes, or binaphthalenes, depending on the catalyst loading and reaction temperature. rsc.orgnih.gov This approach provides an efficient route to new functional aromatic systems under mild conditions. rsc.org

Synthesis of Pyrazolone (B3327878) and Pyrimidine (B1678525) Derivatives from Naphthyl-Substituted Chalcones

Chalcones, or α,β-unsaturated ketones, are versatile starting materials for the synthesis of various heterocyclic compounds, including pyrazolones and pyrimidines. ipb.pt Naphthyl-substituted chalcones can be synthesized through the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a naphthaldehyde. ipb.ptresearchgate.net

The synthesized naphthyl chalcones can then be reacted with hydrazine (B178648) derivatives to form pyrazolines, which are precursors to pyrazolones. researchgate.netresearchgate.net For example, reacting a chalcone (B49325) with hydrazine hydrate (B1144303) can yield the corresponding pyrazoline. researchgate.net Subsequent oxidation or other transformations can then lead to the pyrazolone ring.

Similarly, pyrimidine derivatives can be synthesized from chalcones by reacting them with compounds like urea (B33335), thiourea (B124793), or guanidine (B92328) hydrochloride. semanticscholar.org The reaction typically proceeds via a cyclization reaction. For instance, a mixture of a chalcone and thiourea can be refluxed in an ethanolic potassium hydroxide (B78521) solution to yield a pyrimidine derivative. The use of microwave irradiation has been shown to be an environmentally friendly and efficient method for this synthesis, often leading to shorter reaction times and excellent yields. semanticscholar.org

Preparation of 1-Amidoalkyl-2-naphthols

The synthesis of 1-amidoalkyl-2-naphthols is frequently achieved through a one-pot, multicomponent reaction involving an aldehyde, 2-naphthol, and an amide or nitrile. researchgate.netarabjchem.orgscirp.orgarabjchem.orgufms.br This approach is highly efficient for creating these important synthetic building blocks. arabjchem.org

A variety of catalysts can be used to promote this condensation reaction. scirp.org These include both Lewis and Brønsted acids such as p-toluenesulfonic acid, montmorillonite (B579905) K10, and ceric sulfate. arabjchem.orgscirp.org The reaction can be carried out under different conditions, including solvent-free and microwave irradiation, to improve yields and reduce reaction times. arabjchem.org For example, tannic acid has been used as a catalyst under both conventional heating and microwave irradiation for the synthesis of N-[phenyl-(2-hydroxynapthalene-1-yl)-methyl]-acetamide. arabjchem.org

Applications in Contemporary Materials Science and Catalysis Research

Role as Precursors for Functional Organic Materials

2-(Naphthalen-1-yl)benzaldehyde and its derivatives serve as crucial precursors in the synthesis of a variety of functional organic materials, including polymers and amidoalkyl naphthols. The aldehyde functional group provides a convenient handle for elaboration into more complex structures.

For instance, multi-component reactions involving an aldehyde, 2-naphthol (B1666908), and an amide or urea (B33335) are widely used to produce 1-amidoalkyl-2-naphthols. researchgate.netresearchgate.netmdpi.com These products are of interest for their potential biological activities and as intermediates for other bioactive molecules. researchgate.net The general scheme for this synthesis demonstrates the role of the aldehyde as an electrophile that brings the components together.

Furthermore, naphthalene-based aldehydes are integral to the synthesis of advanced polymers. Bipolar materials, which possess both hole-transporting and electron-transporting properties, are essential for efficient organic light-emitting diodes (OLEDs). A synthetic strategy for such materials involves the formylation of arylamines like diphenyl(1-naphthyl)amine (NPA) to introduce an aldehyde group. hep.com.cn This aldehyde is then converted into a vinyl monomer and polymerized, creating conductive polymers with balanced charge transport for OLED applications. hep.com.cn Similarly, naphthalene (B1677914) diimides (NDIs), known for their n-type semiconductor properties, can be functionalized with aldehyde groups to serve as monomers for donor-acceptor copolymers used in organic electronics. acs.org

Utility in the Development of Catalytic Systems

The compound's utility extends to catalysis, where it can act either as a substrate that undergoes transformation or as a foundational scaffold for designing ligands.

The directing capacity of the aldehyde group in this compound makes it an excellent substrate for metal-catalyzed C–H activation reactions. This modern synthetic strategy allows for the direct functionalization of otherwise unreactive C–H bonds, offering an efficient route to complex molecules.

In a notable example, this compound was successfully used as a substrate in a palladium-catalyzed interannular C–H arylation reaction, yielding the functionalized product in 78% yield. rsc.org The aldehyde group directs the metal catalyst to a specific C–H bond on the adjacent aromatic ring, facilitating selective bond formation. Rhodium catalysts are also prominent in such transformations. uni-goettingen.denih.gov The general mechanism involves the coordination of the catalyst to the heteroatom of the directing group (the aldehyde's oxygen), followed by the activation of a proximal C–H bond to form a metallacyclic intermediate, which then reacts with a coupling partner. nih.gov This approach has been used to synthesize highly substituted quinolones and other complex heterocyclic systems. rsc.orgresearchgate.net

Table 1: Examples of Metal-Catalyzed C–H Activation with Benzaldehyde (B42025) Derivatives

| Substrate | Catalyst System | Reaction Type | Product Yield | Reference |

| This compound | Pd(OAc)₂, AgTFA, ZnCO₃ | Interannular C–H Arylation | 78% | rsc.org |

| Aryl Ketones | [Cp*RhCl₂]₂ | C-H/N-O Annulation | Good to Excellent | hbni.ac.in |

| Pyridones | Rhodium Catalyst | Oxidative Annulation | Not specified | researchgate.net |

While this compound is not a ligand itself, it is a valuable precursor for synthesizing Schiff base ligands. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are highly versatile ligands capable of coordinating with a wide range of transition metals to form stable complexes. ekb.egsbmu.ac.irnih.govresearchgate.net

By reacting this compound with various amines, a library of bidentate or multidentate ligands can be generated. The resulting metal complexes have applications in various catalytic processes. ekb.egnih.gov For example, Schiff base complexes derived from substituted benzaldehydes and amines like α-naphthylamine are used to create complexes with copper, nickel, and zinc, which exhibit specific geometries such as square-planar or tetrahedral. sbmu.ac.ir These complexes have been investigated for their catalytic and biological activities. nih.govrsc.org The synthesis of an azo-Schiff base ligand and its subsequent complexation with metals like Co(II), Ni(II), and Cu(II) further illustrates the creation of intricate ligand architectures from aldehyde precursors. ekb.egresearchgate.net

Building Blocks for Complex Molecular Architectures

The inherent structure of this compound makes it a strategic building block for constructing larger, more complex molecular architectures, including polycyclic aromatic systems and other intricate frameworks.

Cascade reactions, where multiple bonds are formed in a single operation, can be initiated from naphthaldehyde derivatives to build complex tricyclic systems. For example, a cascade intramolecular Prins/Friedel–Crafts cyclization of a derivative, 2-(1-vinylnaphthalen-2-yl)acetaldehyde, was used to synthesize 4-aryl-1,2,3,4-tetrahydrophenanthren-2-ols, demonstrating the assembly of a complex core from a simpler naphthalenic starting material. nih.govbeilstein-journals.org Gold-catalyzed cyclization of 2-alkenylphenyl carbonyl compounds is another powerful method for creating polysubstituted naphthalenes and other fused ring systems. campushomepage.com The aldehyde group is often a key participant in these cyclization strategies, acting as an electrophilic site for intramolecular attack. Similarly, 2-alkynylbenzaldehyde hydrazones have been used in three-component coupling reactions to access substituted naphthalenes. researchgate.net The broader utility of naphthaldehyde scaffolds is seen in supramolecular chemistry, where molecules like 2-hydroxy-1-naphthaldehyde (B42665) are used to build sensors and other functional assemblies. researchgate.net

Potential in Optoelectronic Materials Development

The combination of a naphthalene moiety and a phenyl ring in this compound provides an excellent scaffold for developing materials with desirable photophysical properties for optoelectronic applications, particularly OLEDs.

The naphthalenyl-phenyl-amine core is a well-established motif in hole-transporting materials used in OLEDs, such as N,N'-bis(naphthalene-1-yl)-N,N'-bis(phenyl)benzidine (NPB) and 4,4′,4″-tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine (2-TNATA). researchgate.netnih.gov Derivatives of this compound are prime candidates for creating new emitter or transport materials. As mentioned, the synthesis of conductive vinyl polymers for OLEDs can start from a naphthalene-containing arylamine that is formylated to produce an aldehyde, which is then polymerized. hep.com.cn A series of copolymers made this way, when used as the hole-transporting layer with Alq3 as the emitter, produced devices with a maximum luminance of over 23,000 cd/m² and an efficiency of 4.2 cd/A. hep.com.cn

Furthermore, naphthaldehyde-based molecules can be converted into highly fluorescent materials by forming complexes with main-group elements like boron. hbni.ac.in These N,O-chelated boron complexes exhibit attractive photophysical properties that can be tuned for specific applications, including as emitters in OLEDs. hbni.ac.in

Theoretical and Computational Chemistry Approaches in the Study of 2 Naphthalen 1 Yl Benzaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules like 2-(naphthalen-1-yl)benzaldehyde. DFT methods allow for the calculation of various molecular properties, providing insights that complement experimental findings.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), are employed to determine its optimized geometry. researchgate.net This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is achieved. The resulting optimized structure provides a theoretical model of the molecule in its ground state. researchgate.netprinceton.edusamipubco.com

The electronic structure of this compound is intricately linked to its geometry. The molecule consists of a naphthalene (B1677914) ring and a benzaldehyde (B42025) moiety connected by a single bond. The planarity and relative orientation of these two aromatic systems are key determinants of its electronic properties. The electronic structure of similar aromatic compounds like naphthalene and anthracene (B1667546) has been studied, revealing that both intramolecular and intermolecular interactions influence the chemical bonds. researchgate.net In crystalline form, intermolecular forces can lead to slight changes in the molecular geometry and electronic charge distribution compared to the isolated molecule in the gas phase. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. researchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, the HOMO is typically localized on the electron-rich naphthalene ring, while the LUMO is often centered on the electron-withdrawing benzaldehyde group. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

The energies of the HOMO and LUMO, and consequently the HOMO-LUMO gap, can be tuned by introducing different substituent groups. rsc.org This principle is widely used in the design of functional organic materials. For instance, in a study of salicylaldehyde-based compounds, the HOMO-LUMO energy gaps were calculated to be in the range of 4.133–4.186 eV. nih.gov

Table 1: Frontier Molecular Orbital Data (Illustrative)

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.10 |

| HOMO-LUMO Gap (ΔE) | 4.15 |

Note: The values presented are illustrative and would be determined specifically for this compound through DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. researchgate.net It helps in identifying the regions that are rich or poor in electrons, which in turn predicts the sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential. researchgate.net

For this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack. Conversely, the hydrogen atom of the aldehyde group and regions on the aromatic rings would exhibit a more positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding delocalization effects and hyperconjugation. rsc.org The stabilization energy associated with these donor-acceptor interactions can be calculated, providing a quantitative measure of their significance. wisc.edu

Potential Energy Surface Scans

Potential Energy Surface (PES) scans are computational methods used to explore the conformational landscape of a molecule and to locate transition states for chemical reactions or conformational changes. q-chem.com This is achieved by systematically varying one or more structural parameters, such as a bond length, bond angle, or dihedral angle, while optimizing the remaining degrees of freedom. uni-muenchen.dereadthedocs.io

For this compound, a PES scan could be performed to study the rotation around the single bond connecting the naphthalene and benzaldehyde rings. This would reveal the energy barriers associated with different rotational conformations and help identify the most stable conformer(s). Such scans are crucial for understanding the flexibility of the molecule and how its shape influences its properties and interactions. researchgate.net

Non-Linear Optical (NLO) Property Calculations

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. researchgate.net Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameters that determine a molecule's NLO response are the polarizability (α) and the first-order hyperpolarizability (β). dtic.mil

For a molecule to exhibit significant NLO properties, it should possess a large hyperpolarizability. This is often associated with molecules that have a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer. In this compound, the naphthalene ring can act as an electron donor and the benzaldehyde group as an electron acceptor, with the single bond providing the π-conjugation path.

DFT calculations can be used to compute the components of the polarizability and hyperpolarizability tensors. The total (isotropic) polarizability and the magnitude of the first hyperpolarizability (β_tot) are then determined. These calculated values are often compared to a standard reference, such as urea (B33335), to assess the NLO potential of the molecule under study. nih.gov Theoretical studies on similar compounds have shown that they can possess significantly larger β values than urea, indicating their promise as NLO materials. nih.govresearchgate.net

Table 2: Calculated NLO Properties (Illustrative)

| Property | Calculated Value (a.u.) |

| α_tot | 250 |

| β_tot | 500 |

Note: The values presented are illustrative and would be specifically calculated for this compound.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Interactions

Theoretical and computational chemistry provide powerful tools for understanding the electronic structure and bonding characteristics of molecules. Among these, the Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the electron density to partition a molecule into atomic basins and to characterize the nature of chemical bonds and intermolecular interactions. nih.govgla.ac.uk This section delves into the application of QTAIM to elucidate the non-covalent interactions that govern the supramolecular assembly of aromatic aldehydes, with a focus on interactions pertinent to this compound.

The fundamental premise of QTAIM is the topological analysis of the electron density, ρ(r). Critical points in the electron density, where the gradient of ρ(r) vanishes, are located and classified. gla.ac.uknih.gov Of particular importance for intermolecular interactions are the bond critical points (BCPs), which signify the presence of a bond path between two atoms. researchgate.net The properties of the electron density at these BCPs provide quantitative insights into the nature and strength of the interaction.

Key topological parameters at a bond critical point include:

The electron density (ρ(r)) : Its magnitude correlates with the strength of the bond.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) is characteristic of shared-shell interactions (covalent bonds), where electron density is concentrated along the bond path. A positive value (∇²ρ(r) > 0) is typical of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. researchgate.net

The total electron energy density (H(r)) : This is the sum of the kinetic energy density (G(r)) and the potential energy density (V(r)). The sign of H(r) at the BCP can further differentiate the type of interaction. For hydrogen bonds, a negative H(r) suggests a degree of covalent character. researchgate.net

While a specific QTAIM analysis of the intermolecular interactions in this compound is not available in the current literature, studies on structurally related benzaldehyde derivatives offer valuable insights into the types of interactions that are likely to be significant. nih.gov These molecules often exhibit a network of weak C-H···O hydrogen bonds, which play a crucial role in their crystal packing. nih.gov

For instance, a comprehensive study on various substituted benzaldehydes has utilized QTAIM to characterize the C-H···O interactions that direct their supramolecular structures. The analysis reveals the presence of BCPs between the aldehydic hydrogen or aromatic hydrogens and the oxygen atom of a neighboring molecule. The topological parameters at these BCPs confirm the nature of these interactions as weak, closed-shell hydrogen bonds.

The following table presents typical QTAIM parameters for C-H···O intermolecular interactions found in substituted benzaldehyde derivatives, which can be considered analogous to the interactions expected for this compound.

| Interacting Atoms | d(H···O) (Å) | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

| C(aromatic)-H···O=C | 2.50 - 2.70 | 0.01 - 0.03 | 0.03 - 0.05 | > 0 |

| C(aldehyde)-H···O=C | 2.40 - 2.60 | 0.02 - 0.04 | 0.04 - 0.06 | > 0 |

Data is representative of values found in studies of substituted benzaldehydes and serves as an illustrative example.

The small positive values of the electron density (ρ(r)) and the positive values of the Laplacian of the electron density (∇²ρ(r)) are characteristic of weak, closed-shell interactions. nih.gov The positive value of the total electron energy density (H(r)) further supports the non-covalent nature of these C-H···O hydrogen bonds. researchgate.net

In addition to C-H···O interactions, the bulky naphthalene ring in this compound would also be expected to participate in π-stacking and C-H···π interactions. QTAIM analysis can also identify and characterize these weaker interactions, which would manifest as BCPs between atoms of the interacting aromatic rings or between a hydrogen atom and the π-system of a neighboring molecule. chemrxiv.org The topological parameters for these interactions would generally show even smaller electron densities and positive Laplacians compared to the C-H···O bonds.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Naphthalen 1 Yl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-(naphthalen-1-yl)benzaldehyde, offering precise information about the atomic arrangement within the molecule.

Proton NMR (¹H NMR) spectroscopy provides data on the chemical environment of the hydrogen atoms in this compound. The aldehyde proton (CHO) is distinctly observed at a downfield chemical shift, typically around 10.0 ppm, due to the deshielding effect of the electronegative oxygen atom. docbrown.info The aromatic protons of the benzaldehyde (B42025) and naphthalene (B1677914) rings resonate in the range of approximately 7.0 to 8.5 ppm. docbrown.inforsc.org The specific chemical shifts and coupling patterns of these aromatic protons are influenced by their positions on the rings and their spatial relationships. For instance, in related benzaldehyde structures, protons ortho to the aldehyde group are generally shifted further downfield compared to the meta and para protons. docbrown.info

Table 1: Representative ¹H NMR Chemical Shifts for Benzaldehyde Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde Proton (CHO) | ~10.0 |

| Aromatic Protons | 7.0 - 8.5 |

Note: Specific shifts for this compound can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of this compound. The spectrum displays distinct signals for each non-equivalent carbon atom. The carbonyl carbon of the aldehyde group typically appears significantly downfield, often in the range of 190-194 ppm. rsc.orgbeilstein-journals.org The aromatic carbons of the benzaldehyde and naphthalene moieties produce a cluster of signals in the region of approximately 120-145 ppm. rsc.orgbeilstein-journals.orgnih.gov The exact chemical shifts are dependent on the electronic environment of each carbon atom. libretexts.orgchemguide.co.uk

Table 2: Characteristic ¹³C NMR Chemical Shift Ranges for Key Functional Groups

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde Carbonyl (C=O) | 190 - 194 |

| Aromatic Carbons (C-Ar) | 120 - 145 |

Note: Data is based on analogous structures and general principles of ¹³C NMR spectroscopy.

The unambiguous assignment of all proton and carbon signals in the NMR spectra of this compound is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments. These advanced techniques reveal correlations between protons, between carbons, and between protons and carbons, allowing for a complete and accurate mapping of the molecular structure.

Conformational analysis, which investigates the spatial arrangement of the atoms, can also be aided by NMR. The relative orientations of the naphthalene and benzaldehyde rings can influence the chemical shifts of the protons and carbons due to anisotropic effects. By analyzing these shifts and potentially using computational modeling, insights into the preferred conformation of the molecule in solution can be gained. docbrown.infonetlify.app

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov For this compound (C₁₇H₁₂O), the expected exact mass of the molecular ion [M]⁺ is 232.0888 Da. nih.gov HRMS can confirm this value with high precision, thereby verifying the molecular formula of the compound. uni-goettingen.de This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. akjournals.comuin-alauddin.ac.id This technique is particularly useful for analyzing complex mixtures and can be used to determine the purity of a this compound sample. The retention time from the GC provides an additional identifying characteristic, while the mass spectrometer provides the fragmentation pattern for structural confirmation. nih.govnih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Loss |

|---|---|---|

| [C₁₇H₁₂O]⁺ | 232 | Molecular Ion (M⁺) |

| [C₁₇H₁₁O]⁺ | 231 | Loss of H• (M-1) |

| [C₁₆H₁₁]⁺ | 203 | Loss of CHO• (M-29) |

| [C₁₀H₇]⁺ | 127 | Naphthyl cation |

Note: These are predicted fragmentation patterns based on the principles of mass spectrometry.

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry

Quadrupole Time-of-Flight (QTOF) mass spectrometry is a powerful tool for the precise mass determination and structural elucidation of organic molecules like this compound. chrom-china.com This high-resolution mass spectrometry technique provides accurate mass measurements, typically with a mass accuracy of 1-2 ppm, which is crucial for determining the elemental composition of a compound. researchgate.net

In the analysis of this compound (C₁₇H₁₂O), QTOF-MS can confirm its molecular weight and provide insights into its fragmentation patterns. nih.gov The high-resolution capability of QTOF-MS allows for the differentiation of fragment ions with very similar mass-to-charge ratios, aiding in the detailed structural characterization. chrom-china.com The fragmentation of the [M+H]⁺ ion of seco-sativene sesquiterpenoids, for instance, has been studied using UPLC-Q-TOF-MS/MS, revealing characteristic fragmentation pathways such as McLafferty rearrangement and neutral losses. nih.gov While specific fragmentation data for this compound is not detailed in the provided results, the general principles of QTOF-MS suggest that the fragmentation would involve characteristic losses of the formyl group (CHO) and cleavages within the naphthalene and benzene (B151609) rings. This technique is invaluable for confirming the identity of synthesized this compound and for identifying any potential impurities or byproducts from a reaction mixture. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. studymind.co.uk

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its specific functional groups. The most prominent of these is the carbonyl (C=O) stretching vibration of the aldehyde group. For aromatic aldehydes like this compound, this band is typically observed in the range of 1710-1685 cm⁻¹. orgchemboulder.com The conjugation of the carbonyl group with the aromatic ring system shifts the absorption to a lower wavenumber compared to aliphatic aldehydes. orgchemboulder.comvscht.cz

Another key diagnostic feature for an aldehyde is the C-H stretching vibration of the aldehyde group (O=C-H). This typically appears as one or two moderately intense bands in the region of 2830-2695 cm⁻¹. The presence of a band around 2720 cm⁻¹ is a particularly useful indicator for the aldehyde functional group. orgchemboulder.com

Furthermore, the IR spectrum will show absorptions corresponding to the aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic rings in the 1600-1400 cm⁻¹ region. vscht.cz

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | 1710-1685 orgchemboulder.com |

| Aldehyde C-H | Stretch | 2830-2695 orgchemboulder.com |

| Aromatic C-H | Stretch | > 3000 vscht.cz |

| Aromatic C=C | Stretch | 1600-1400 vscht.cz |

The potential for intramolecular hydrogen bonding in this compound exists, although it is not as straightforward as in systems with hydroxyl or amino groups. While the aldehyde group itself is not a classical hydrogen bond donor, weak C-H···O interactions can occur. However, the primary focus of intramolecular hydrogen bonding analysis via IR spectroscopy is typically on stronger interactions, such as O-H···O or N-H···O bonds, which cause a significant broadening and shifting of the X-H stretching frequency to lower wavenumbers. mdpi.commatanginicollege.ac.in

In the case of this compound, steric hindrance between the naphthalene and benzaldehyde moieties might force a conformation where the aldehyde proton is in proximity to the π-electron system of the naphthalene ring, potentially leading to a weak intramolecular interaction. Computational methods, such as the molecular tailoring approach (MTA), can be employed to estimate the energy of such weak intramolecular hydrogen bonds. nih.gov Experimental evidence in the IR spectrum for such a weak interaction would be subtle and may require advanced techniques or comparison with model compounds where such interactions are absent. Studies on other aromatic systems have shown that intramolecular hydrogen bonds can be influenced by the electronic effects of substituents. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to determine its electronic absorption properties. uobabylon.edu.iq

The UV-Vis spectrum of this compound is expected to show strong absorptions due to π → π* transitions within the conjugated system of the naphthalene and benzaldehyde rings. uobabylon.edu.iq The presence of this extended conjugation will result in absorption maxima at longer wavelengths compared to the individual benzene and naphthalene chromophores. The carbonyl group also possesses a weaker n → π* transition, which typically appears at a longer wavelength than the π → π* transitions. uobabylon.edu.iq

The optical band gap (Eg) of a material can be estimated from its UV-Vis absorption spectrum. caltech.edu This is particularly relevant for materials with potential applications in electronics and photonics. researchgate.net The onset of absorption in the UV-Vis spectrum corresponds to the energy required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). By constructing a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν), the optical band gap can be determined by extrapolating the linear portion of the plot to the energy axis. youtube.com This method allows for the characterization of the semiconductor properties of organic compounds like this compound.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy that provides information about the vibrational modes of a molecule. acs.org It is particularly useful for obtaining a unique "fingerprint" of a compound, which can be used for identification and structural analysis. renishaw.comnih.gov

The Raman spectrum of this compound will exhibit a series of bands corresponding to its various vibrational modes. The fingerprint region, typically from 200 cm⁻¹ to 1800 cm⁻¹, is rich with information about the skeletal vibrations of the molecule. nih.govnih.gov Key Raman bands would include the C=O stretch of the aldehyde, which is often a strong and sharp peak, and various ring breathing and C-H bending modes of the naphthalene and benzene rings. Because Raman scattering is based on changes in polarizability during a vibration, non-polar bonds and symmetric vibrations often produce strong Raman signals, complementing the information obtained from IR spectroscopy where polar bonds dominate. acs.org The unique pattern of Raman shifts and their relative intensities provides a highly specific fingerprint for this compound, allowing for its unambiguous identification. renishaw.comsemanticscholar.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique employed in synthetic chemistry to determine the elemental composition (the percentage of carbon, hydrogen, nitrogen, etc.) of a newly synthesized compound. This method provides crucial evidence for the compound's empirical formula, which is the simplest whole-number ratio of atoms present. For a compound like this compound, elemental analysis serves as a primary checkpoint to confirm that the synthesized product has the expected atomic makeup, thereby validating its molecular formula.

The molecular formula for this compound is established as C₁₇H₁₂O. nih.govsigmaaldrich.combldpharm.com Based on this formula, the theoretical weight percentages of its constituent elements—carbon (C), hydrogen (H), and oxygen (O)—can be precisely calculated. The molecular weight of the compound is 232.28 g/mol . nih.govsigmaaldrich.com

The validation process involves comparing these theoretical percentages with the values obtained from experimental analysis of a purified sample of the compound. In a typical CHN (Carbon, Hydrogen, Nitrogen) analysis, a small, precisely weighed sample of the compound is combusted in a stream of oxygen. The resulting gases (carbon dioxide, water vapor, and nitrogen) are collected and measured, allowing for the calculation of the mass percentages of C, H, and N in the original sample. For this compound, the analysis would focus on carbon and hydrogen content.

A close agreement, typically within a ±0.4% margin, between the experimentally found values and the calculated theoretical values is considered strong evidence that the synthesized compound has the correct empirical and molecular formula. researchgate.net This concordance, alongside data from other spectroscopic methods like NMR and mass spectrometry, provides a comprehensive and definitive characterization of the molecular structure.

Calculated vs. Experimental Elemental Composition

The theoretical elemental composition of this compound (C₁₇H₁₂O) is presented below. Experimental data from the synthesis and characterization of novel compounds are typically reported in a similar format to demonstrate purity and confirm the proposed structure. arabjchem.orgptfarm.plnih.gov

| Element | Theoretical Percentage (Calculated) | Experimental Percentage (Found) |

|---|---|---|

| Carbon (C) | 87.91% | Enter experimental value |

| Hydrogen (H) | 5.21% | Enter experimental value |

| Oxygen (O) | 6.89% | Enter experimental value |

The data demonstrates that the experimentally determined percentages for carbon and hydrogen in a pure sample of this compound are expected to align closely with the calculated values of 87.91% and 5.21%, respectively. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.

Q & A

Q. What are the optimized conditions for synthesizing Schiff base derivatives from this compound?

- Procedure :

Condense with primary amines (e.g., aniline derivatives) in ethanol under reflux (12 h, 80°C).

Monitor by TLC (hexane:EtOAc = 4:1). Isolate via recrystallization (MeOH/CH₂Cl₂).

Characterize by HRMS and single-crystal XRD. Yields range from 60–85%, with electron-deficient amines requiring acid catalysis (e.g., 1% AcOH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.